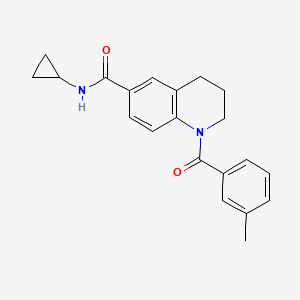
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQPA is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes.
作用機序
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide acts as a potent inhibitor of serine proteases by binding to the active site of the enzyme and preventing it from carrying out its normal physiological functions. The inhibition of serine proteases by 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of biological effects, including the inhibition of tumor growth and metastasis, the prevention of blood clotting, and the regulation of immune responses.
Biochemical and Physiological Effects
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a serine protease inhibitor, 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory properties, as well as the ability to regulate immune responses. Studies have also demonstrated that 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can prevent blood clotting, making it a potential candidate for the treatment of thrombotic disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potent inhibitory activity against serine proteases, making it a valuable tool for studying the physiological functions of these enzymes. However, one of the limitations of using 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types at high concentrations.
将来の方向性
There are several potential future directions for research involving 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the development of new cancer therapeutics based on the inhibition of serine proteases by 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Another potential direction is the use of 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide as a tool for studying the physiological functions of serine proteases in various biological processes. Finally, there is potential for the development of new drugs based on the chemical structure of 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which could have improved efficacy and reduced toxicity compared to the original compound.
合成法
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-methylbenzoyl chloride with 2-amino-1,2,3,4-tetrahydroquinoline to form the intermediate 1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. This intermediate is then reacted with propargyl bromide in the presence of a base to form the final product, 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
科学的研究の応用
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in scientific research. One of the key areas of research is in the field of cancer, as serine proteases are known to play a crucial role in tumor growth and metastasis. Studies have shown that 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a potent inhibitor of several serine proteases that are involved in cancer progression, making it a promising candidate for the development of cancer therapeutics.
特性
IUPAC Name |
N-cyclopropyl-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-4-2-5-17(12-14)21(25)23-11-3-6-15-13-16(7-10-19(15)23)20(24)22-18-8-9-18/h2,4-5,7,10,12-13,18H,3,6,8-9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTYYLMBPUTCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

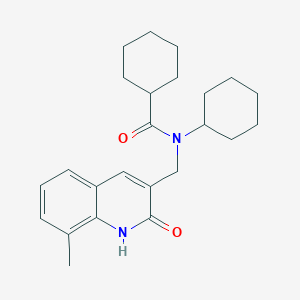
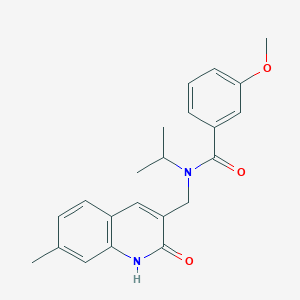
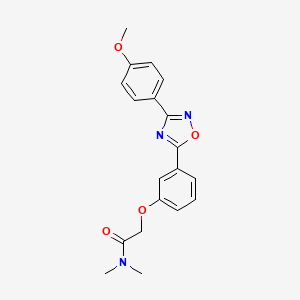
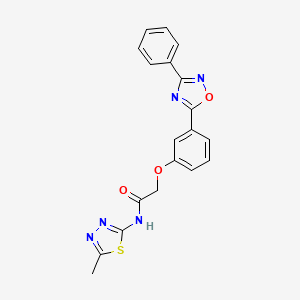
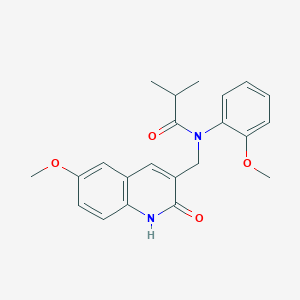
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705212.png)
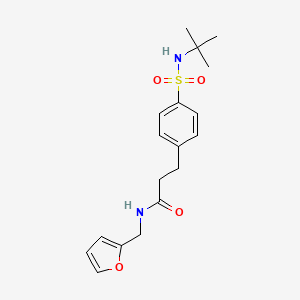
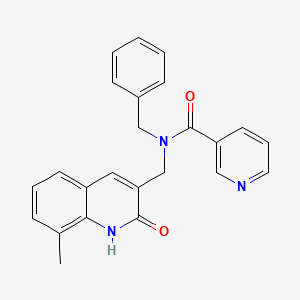
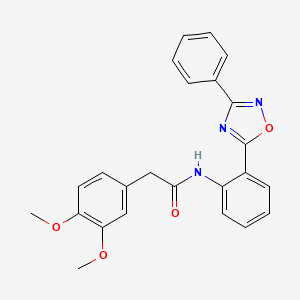
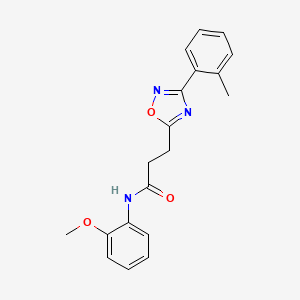
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B7705244.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)